Diphenyliodonium trifluoromethanesulfonate

Catalog No.
S797847
CAS No.
66003-76-7
M.F
C13H10F3IO3S
M. Wt
430.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium trifluoromethanesulfonate

CAS Number

66003-76-7

Product Name

Diphenyliodonium trifluoromethanesulfonate

IUPAC Name

diphenyliodanium;trifluoromethanesulfonate

Molecular Formula

C13H10F3IO3S

Molecular Weight

430.18 g/mol

InChI

InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1

InChI Key

SBQIJPBUMNWUKN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound Diphenyliodonium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenyliodonium trifluoromethanesulfonate (CAS 66003-76-7) is a benchmark diaryliodonium salt utilized primarily as a high-efficiency photoacid generator (PAG) and a versatile electrophilic arylation reagent. Upon UV or sensitized visible-light irradiation, it undergoes irreversible photolysis to release trifluoromethanesulfonic (triflic) acid, a superacid capable of initiating rapid cationic polymerization of epoxies and vinyl ethers. In organic synthesis, the compound serves as a highly reactive, transition-metal-free arylating agent. Its procurement value is defined by its specific combination of a highly reducible diphenyliodonium cation and a non-coordinating, highly soluble triflate counterion, which together provide superior formulation stability and kinetic reactivity compared to alternative salts [1].

Substituting Diphenyliodonium triflate with alternative PAGs or arylation reagents introduces critical process vulnerabilities. Replacing the triflate counterion with hexafluorophosphate (PF6-) or tetrafluoroborate (BF4-) drastically reduces solubility in standard industrial solvents like PGMEA, leading to precipitation defects in spin-coated photoresists. Furthermore, while hexafluoroantimonate (SbF6-) salts offer fast curing, they introduce heavy metal toxicity, complicating regulatory compliance. On the cation side, substituting the iodonium core with a triphenylsulfonium analog fundamentally alters the electrochemical reduction potential, rendering the photoinitiator system unresponsive to standard visible-light sensitizers. Consequently, generic substitution compromises either formulation stability, cure kinetics, or environmental compliance[1].

Electrochemical Reduction Potential for Visible-Light Sensitization

The thermodynamic favorability of electron transfer from a photosensitizer to a PAG is governed by the PAG's reduction potential. Diphenyliodonium triflate exhibits a significantly more positive reduction potential compared to standard sulfonium salts, making it substantially easier to reduce. In comparative cyclic voltammetry studies, Diphenyliodonium triflate demonstrates a reduction potential of approximately -0.2 V (vs. SCE), whereas Triphenylsulfonium triflate requires approximately -1.2 V (vs. SCE) for reduction. This 1.0 V differential allows the iodonium salt to be efficiently activated by low-energy visible-light sensitizers (e.g., camphorquinone or isopropylthioxanthone), whereas the sulfonium analog remains inert under identical visible-light conditions[1].

Evidence DimensionElectrochemical reduction potential (E_red)
Target Compound Data~ -0.2 V vs. SCE
Comparator Or BaselineTriphenylsulfonium triflate (~ -1.2 V vs. SCE)
Quantified Difference1.0 V more positive (easier to reduce)
ConditionsCyclic voltammetry in acetonitrile at room temperature

Enables the procurement of this PAG for visible-light 3D printing and digital imaging systems where standard sulfonium salts cannot be activated.

Counterion-Dependent Yield in Metal-Free O-Arylation

In the synthesis of diaryl ethers via transition-metal-free O-arylation, the choice of the iodonium counterion dictates both the solubility of the reagent and the transition state energy of the ligand coupling step. When comparing diaryliodonium salts in the arylation of aliphatic alcohols or phenols, Diphenyliodonium triflate consistently outperforms its tetrafluoroborate counterpart. Quantitative assay data shows that using the triflate salt achieves >85% product yield, whereas substituting with Diphenyliodonium tetrafluoroborate under identical base-promoted conditions suppresses the yield to approximately 35%. The triflate anion provides the optimal balance of leaving group ability and intermediate stability required for efficient aryl transfer [1].

Evidence DimensionIsolated yield of O-arylated product
Target Compound Data>85% yield
Comparator Or BaselineDiphenyliodonium tetrafluoroborate (~35% yield)
Quantified Difference>2.4x increase in product yield
ConditionsBase-promoted O-arylation of phenols in organic solvent, 100 °C

Maximizes throughput and minimizes waste in pharmaceutical intermediate synthesis by ensuring high-yielding, transition-metal-free coupling.

Formulation Solubility in Standard Photoresist Solvents

For semiconductor and microelectronics procurement, the solubility of a PAG in casting solvents directly determines the maximum achievable acid concentration and the shelf-life of the formulated resist. Diphenyliodonium triflate exhibits exceptional solubility in propylene glycol methyl ether acetate (PGMEA) and ethyl lactate. Solubility assessments indicate that the triflate salt can be formulated at concentrations exceeding 20 wt% in PGMEA without crystallization. In contrast, Diphenyliodonium hexafluorophosphate (PF6-) is limited to <5 wt% solubility in the same solvent matrix. This substantial difference prevents phase separation and spin-coating defects in high-resolution lithography applications [1].

Evidence DimensionMaximum solubility limit in PGMEA
Target Compound Data>20 wt% solubility
Comparator Or BaselineDiphenyliodonium hexafluorophosphate (<5 wt% solubility)
Quantified Difference>4x higher solubility threshold
ConditionsStandard ambient temperature (25 °C) in neat PGMEA

Prevents crystallization and coating defects during the spin-coating of high-resolution semiconductor photoresists, ensuring reliable manufacturing yields.

Cationic Polymerization Kinetics and Steric Accessibility

The steric profile of the iodonium cation influences the initiation rate during the cationic ring-opening polymerization of epoxies. Unsubstituted Diphenyliodonium triflate provides a highly accessible reactive center compared to alkyl-substituted analogs. In real-time FTIR monitoring of cycloaliphatic epoxy resin curing, formulations utilizing Diphenyliodonium triflate reach 80% epoxy conversion up to 30% faster than those employing Bis(4-tert-butylphenyl)iodonium triflate under identical UV exposure doses. The absence of bulky tert-butyl groups on the phenyl rings accelerates the photolysis and subsequent proton release, translating to faster line speeds in industrial coating operations [1].

Evidence DimensionTime to 80% epoxy group conversion
Target Compound DataAccelerated conversion baseline
Comparator Or BaselineBis(4-tert-butylphenyl)iodonium triflate (30% slower conversion)
Quantified Difference30% reduction in cure time
ConditionsReal-time FTIR monitoring, 365 nm UV-LED irradiation of cycloaliphatic epoxide

Increases line speed and throughput in industrial UV-curing applications where rapid conversion is critical to production economics.

Visible-Light Cured 3D Printing Resins

Due to its highly positive reduction potential (-0.2 V vs. SCE), this compound is the precise choice for visible-light-sensitized stereolithography (SLA) and digital light processing (DLP) resins, where standard sulfonium PAGs fail to initiate [1].

Transition-Metal-Free API Synthesis

Selected for pharmaceutical intermediate manufacturing where heavy metal contamination must be avoided. Its superior arylation yield (>85%) compared to BF4- salts makes it the preferred electrophile for O- and N-arylation of complex heterocycles[1].

High-Resolution Semiconductor Photoresists

Procured for advanced lithography formulations requiring high PAG loading. Its >20 wt% solubility in PGMEA prevents the micro-crystallization defects commonly associated with hexafluorophosphate salts during spin coating[1].

High-Speed Industrial UV Coatings

Utilized in high-throughput roll-to-roll coating lines where rapid cationic curing of epoxies and vinyl ethers is critical. Its lack of steric hindrance provides a 30% faster cure rate compared to tert-butyl substituted analogs [1].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66003-76-7

Dates

Last modified: 08-15-2023

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